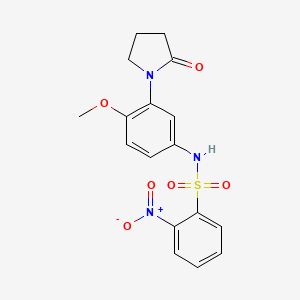

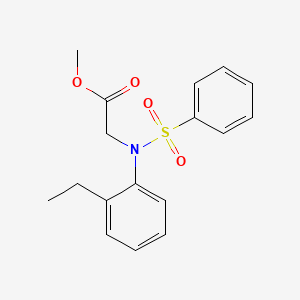

![molecular formula C13H10N2O B2536336 Dibenzo[b,f][1,4]oxazepin-11-amine CAS No. 21636-25-9](/img/structure/B2536336.png)

Dibenzo[b,f][1,4]oxazepin-11-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Dibenzo[b,f][1,4]oxazepin-11-amine” is a chemical compound with the molecular formula C13H10N2O . It has an average mass of 210.231 Da and a monoisotopic mass of 210.079315 Da .

Synthesis Analysis

There are several methods for the synthesis of “this compound”. One method involves a base-promoted protocol starting from commercially available 2-fluorobenzonitriles, 2-aminophenols, and 2-aminoethanol . This method can achieve good to excellent yields of the corresponding heterocycles . Another method involves the use of copper catalysis, 1,3-dipolar cycloaddition, domino elimination-rearrangement-addition sequence, and an Ugi four-component reaction followed by an intramolecular O-arylation .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the SMILES notation c1ccc2c(c1)C(=Nc3ccccc3O2)N .

Chemical Reactions Analysis

“this compound” can undergo various chemical reactions. For instance, it can be synthesized through a base-promoted protocol starting from 2-fluorobenzonitriles, 2-aminophenols, and 2-aminoethanol . Other methods include copper catalysis, 1,3-dipolar cycloaddition, domino elimination-rearrangement-addition sequence, and an Ugi four-component reaction followed by an intramolecular O-arylation .

Physical and Chemical Properties Analysis

“this compound” has a density of 1.3±0.1 g/cm3, a boiling point of 377.4±35.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . It also has an enthalpy of vaporization of 62.5±3.0 kJ/mol and a flash point of 182.1±25.9 °C . The compound has an index of refraction of 1.667 and a molar refractivity of 61.2±0.5 cm3 .

Scientific Research Applications

Synthesis Protocols

Feng and Wu (2015) introduced a base-promoted protocol for synthesizing dibenzo[b,f][1,4]oxazepin-11-amines under metal-free conditions, using commercially available materials. This method boasts good to excellent yields and is scalable (Feng & Wu, 2015).

Enantioselective Construction

The significance of 3-fluorooxindoles and dibenzo[b,f][1,4]oxazepin-11-amine scaffolds in medicinal chemistry is underscored by their wide range of applications. Li, Lin, and Du (2019) developed an organocatalyzed asymmetric Mannich reaction, resulting in amines with chiral tetrasubstituted C–F stereocenters, showcasing high yields and enantioselectivity (Li, Lin, & Du, 2019).

Future Directions

“Dibenzo[b,f][1,4]oxazepin-11-amine” and its derivatives possess an array of pharmacological activities and are of growing pharmaceutical interest . Therefore, future research could focus on exploring its potential applications in the field of medicine. Additionally, the development of more efficient and environmentally friendly synthesis methods could also be a focus of future research .

Properties

IUPAC Name |

benzo[b][1,4]benzoxazepin-6-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O/c14-13-9-5-1-3-7-11(9)16-12-8-4-2-6-10(12)15-13/h1-8H,(H2,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJWDEWXJRCMLMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC3=CC=CC=C3O2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

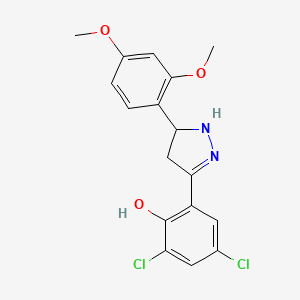

![N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]thiophene-3-carboxamide](/img/structure/B2536257.png)

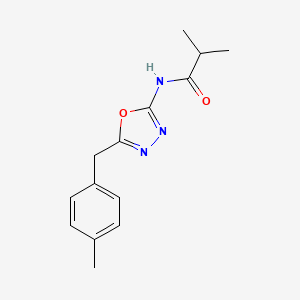

![N-(3-chlorophenyl)-2-({5-[(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B2536258.png)

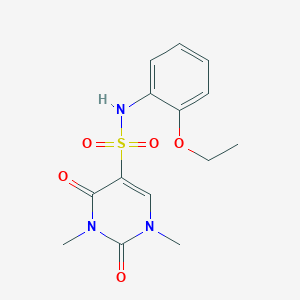

![2-methyl-5-[3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carbonyl]pyrazine](/img/structure/B2536259.png)

![(Z)-methyl 4-((3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate](/img/structure/B2536261.png)

![2-((E)-{[4-chloro-2-(trifluoromethyl)phenyl]imino}methyl)phenol](/img/structure/B2536265.png)

![3-[(3-methoxyphenyl)methyl]-5-[(3-methylphenyl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2536267.png)